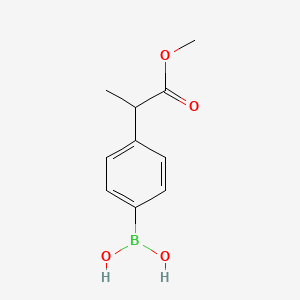
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a methoxy and oxo-propyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with appropriate substituents. One common method is the reaction of 4-bromo-1-methoxy-2-propylbenzene with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction mixture is typically heated to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the oxo-propyl substituent can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base and a palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the methoxy and oxo-propyl substituents.
4-Methoxyphenylboronic acid: Lacks the oxo-propyl substituent.
4-(2-Methoxy-2-oxoethyl)phenylboronic acid: Similar structure but different substituent positions.
Uniqueness
4-(1-Methoxy-1-oxo-2-propyl)phenylboronic acid is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of both methoxy and oxo-propyl groups allows for versatile chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C10H13BO4 |
|---|---|
Poids moléculaire |
208.02 g/mol |
Nom IUPAC |
[4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-7(10(12)15-2)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 |
Clé InChI |
PJLFBXHFEGBTEQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(C)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


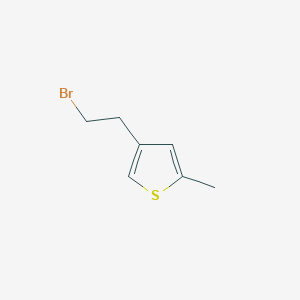
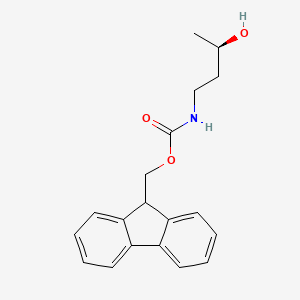
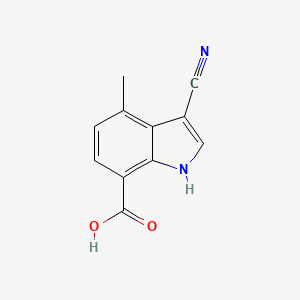
amine hydrochloride](/img/structure/B13471553.png)

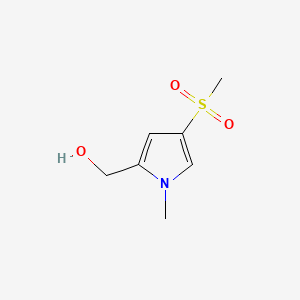
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
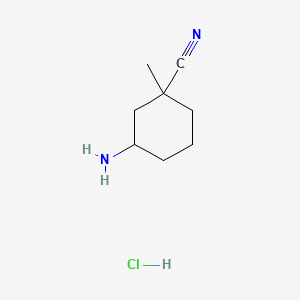
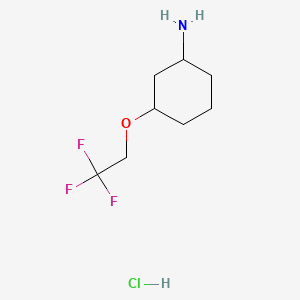
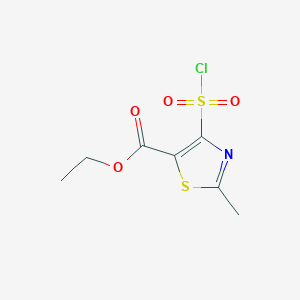
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)
